Strictosamid

Übersicht

Beschreibung

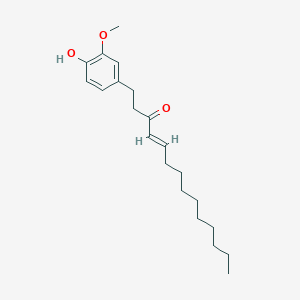

Strictosamid ist ein natürliches Alkaloid, das hauptsächlich in der Pflanze Nauclea officinalis vorkommt, die zur Familie der Rubiaceae gehört. Diese Verbindung wurde in der traditionellen chinesischen Medizin zur Behandlung verschiedener entzündlicher und infektiöser Krankheiten eingesetzt . Es zeigt signifikante entzündungshemmende, schmerzlindernde und antimikrobielle Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Strictosamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer komplexer Alkaloide verwendet.

Biologie: Studien haben seine Rolle bei der Modulation von Immunantworten und der Darmflora gezeigt.

Medizin: This compound zeigt signifikante entzündungshemmende und schmerzlindernde Eigenschaften, was es zu einem potenziellen Kandidaten für die Behandlung von entzündlichen Erkrankungen wie Colitis ulcerosa und akutem Lungenversagen macht

Wirkmechanismus

This compound übt seine Wirkung durch die Modulation verschiedener molekularer Ziele und Signalwege aus. Es reguliert die Differenzierung von T-Helfer-17-Zellen und regulatorischen T-Zellen über den STAT3/STAT5-Signalweg . Darüber hinaus hemmt es den NF-κB-Signalweg, der eine entscheidende Rolle bei Entzündungen spielt . Diese Modulation führt zur Herunterregulierung von proinflammatorischen Zytokinen und zur Hochregulierung von entzündungshemmenden Zytokinen .

Wirkmechanismus

Strictosamide is a natural alkaloid found in the medicinal plant Nauclea officinalis, which has been used for a long time in China to treat diseases related to infection and inflammation .

Target of Action

Strictosamide primarily targets T helper 17 cells (Th17 cells) and Regulatory T cells (Treg cells) . Th17 cells are a subset of pro-inflammatory T cells that play a crucial role in autoimmune diseases and inflammation. On the other hand, Treg cells are a subset of T cells that modulate the immune system, maintain tolerance to self-antigens, and prevent autoimmune disease .

Mode of Action

Strictosamide interacts with its targets, Th17 and Treg cells, modulating their differentiation and function . It reduces the proportion of Th17 cells and increases the proportion of Treg cells . This modulation results in a decrease in the levels of Th17-related factors interleukin (IL)-6 and IL-17, and an increase in Treg-related factors IL-10 and transforming growth factor (TGF)- .

Biochemical Pathways

The biochemical pathway affected by strictosamide involves the PI3K/AKT signaling pathway . This pathway plays a key role in cellular quiescence, proliferation, cancer, and longevity . Strictosamide has been shown to activate this pathway, leading to increased protein expression of Forkhead/winged helix transcription factor 3 (Foxp3) and p-STAT5, while inhibiting Retinoid-related orphan nuclear receptors-t (RORt) and p-STAT3 expression .

Pharmacokinetics

Strictosamide’s pharmacokinetic properties have been studied using a high-performance liquid chromatographic tandem mass spectrometric method . The compound was found to have good linearity in the range of 0.05–20 ng mL−1 in rat plasma . The method was precise and reliable, indicating that strictosamide has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

Strictosamide has been shown to have significant anti-inflammatory and analgesic activities . It decreases inflammation and inflammatory pain, as evidenced by reduced ear edema, inhibited peritoneal vascular permeability, and decreased leukocytes in the mice peritoneal cavity . It also markedly prolonged the pain latency and decreased the writhing counts in acetic acid-induced writhing test in mice .

Biochemische Analyse

Biochemical Properties

Strictosamide interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating the immune response to infection . In addition, strictosamide has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

Cellular Effects

Strictosamide has significant effects on various types of cells and cellular processes. It has been shown to alleviate inflammation in ulcerative colitis (UC) models, reducing colonic pathological alterations and decreasing the disease activity index . In vitro studies have also demonstrated that strictosamide can restrict inflammation in IEC6 and HT-29 cells .

Molecular Mechanism

Strictosamide exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to a decrease in the expression of pro-inflammatory cytokines . It also has been found to significantly inhibit the PI3K/Akt pathway, which is involved in cell survival, proliferation, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, strictosamide has been shown to have long-term effects on cellular function. For instance, it has been found to decrease the leukocytes in the mice peritoneal cavity induced by carboxymethylcellulose sodium (CMC–Na) at all the tested doses .

Dosage Effects in Animal Models

In animal models, the effects of strictosamide vary with different dosages. For example, at 20 and 40mg/kg, strictosamide significantly decreased the TPA-induced mice ear edema and inhibited acetic acid-stimulated peritoneal vascular permeability in mice .

Metabolic Pathways

Strictosamide is involved in several metabolic pathways. It has been found to be associated with the regulation of inflammatory response and cell apoptosis via the SATA signaling pathway

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Strictosamid kann durch eine bioinspirierte Pictet-Spengler-Reaktion zwischen Secologanin und Tryptamin synthetisiert werden . Diese Reaktion wird säurekatalysiert und erzeugt Strictosidin, das anschließend eine Lactamisierung unter Bildung von this compound durchläuft . Die Reaktionsbedingungen umfassen typischerweise milde Temperaturen und Reinigung durch Kristallisation und Flashchromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion aus der Pflanze Nauclea officinalis. Der Extraktionsprozess beinhaltet die Verwendung von Lösungsmitteln wie Methanol, Wasser und Acetonitril, die 0,05 % Essigsäure enthalten . Die extrahierte Verbindung wird dann mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC)-Techniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Strictosamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen

Oxidation: This compound kann mit Hilfe spezifischer Epoxidase-Enzyme zu this compound-Epoxid oxidiert werden.

Reduktion: Die Reduktion von Strictosidin zu this compound beinhaltet die Verwendung von Reduktionsmitteln.

Substitution: Substitutionsreaktionen können unter sauren oder basischen Bedingungen stattfinden und zur Bildung verschiedener Derivate führen.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören this compound-Epoxid und andere glucosidische Derivate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

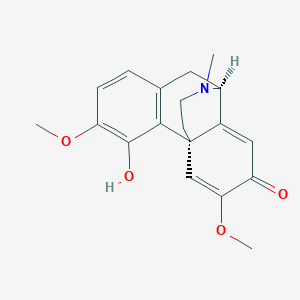

Vincosidlactam: Ein Diastereomer von Strictosamid mit etwas höherer Stabilität.

Camptothecin: Ein Antitumor-Alkaloid, das einen ähnlichen biosynthetischen Weg mit this compound teilt.

Aglykone vom Angustintyp: Derivate von this compound, die zur gelben Farbe des Holzes in Nauclea orientalis beitragen.

Einzigartigkeit

This compound ist aufgrund seines breiten Spektrums an biologischen Aktivitäten, einschließlich entzündungshemmender, schmerzlindernder und antimikrobieller Eigenschaften, einzigartig . Seine Fähigkeit, mehrere Signalwege zu modulieren, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie .

Eigenschaften

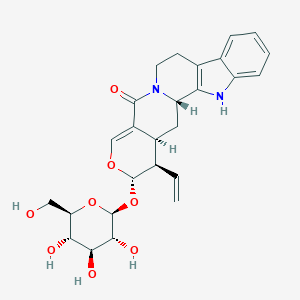

IUPAC Name |

(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19-,21-,22+,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRPLJCNRZUXLS-IUNANRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

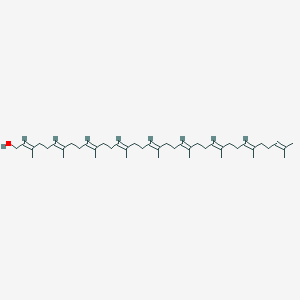

Canonical SMILES |

C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438421 | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-25-5 | |

| Record name | Strictosamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strictosamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.